Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate
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Overview
Description
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C₉H₉BF₃KO₂. It is known for its unique structure, which includes a trifluoroborate group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Preparation Methods
The synthesis of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl bromide with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Scientific Research Applications
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a 4-methoxyphenyl group, offering different reactivity and applications.
Potassium (2-thienyl)trifluoroborate: Features a thiophene ring, which provides unique electronic properties compared to the dioxin ring.
Properties
Molecular Formula |
C9H9BF3KO2 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
potassium;2,3-dihydro-1,4-benzodioxin-3-ylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c11-10(12,13)5-7-6-14-8-3-1-2-4-9(8)15-7;/h1-4,7H,5-6H2;/q-1;+1 |
InChI Key |
JPOHKMCAPRLRJH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1COC2=CC=CC=C2O1)(F)(F)F.[K+] |
Origin of Product |
United States |
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